A Technical Guide to the Potential Biological Activities of Neocarratetraose 4¹-Sulfate Sodium Salt
A Technical Guide to the Potential Biological Activities of Neocarratetraose 4¹-Sulfate Sodium Salt
Prepared by a Senior Application Scientist
Introduction
Neocarratetraose 4¹-sulfate sodium salt is a sulfated tetrasaccharide derived from the partial hydrolysis of kappa-carrageenan, a linear sulfated polysaccharide extracted from red seaweeds.[1] Its structure consists of four alternating galactose and 3,6-anhydrogalactose residues, with a sulfate group at a specific position. As a member of the carrageenan oligosaccharide family, Neocarratetraose 4¹-sulfate sodium salt is positioned at the intersection of glycobiology and pharmacology. While direct, extensive research on this specific tetrasaccharide is limited, its structural relation to carrageenan and other sulfated polysaccharides allows for a scientifically grounded exploration of its potential biological activities.
This guide provides an in-depth technical overview of the anticipated biological functions of Neocarratetraose 4¹-sulfate sodium salt, drawing upon the established knowledge of structurally related sulfated oligosaccharides. We will delve into the mechanistic basis for these potential activities, provide detailed experimental protocols for their validation, and offer insights into the interpretation of potential findings. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine-derived carbohydrates.
Part 1: Anticipated Biological Activities and Mechanistic Insights
The biological activities of sulfated polysaccharides are intimately linked to their structural characteristics, including molecular weight, the degree and position of sulfation, and the monosaccharide composition.[2] As a low-molecular-weight sulfated galactan, Neocarratetraose 4¹-sulfate sodium salt is hypothesized to possess a range of biological effects.
Anticoagulant Activity
Sulfated polysaccharides from marine algae are well-known for their heparin-like anticoagulant properties.[3] The primary mechanism involves the potentiation of serine protease inhibitors, primarily antithrombin III (AT-III) and heparin cofactor II (HCII), which in turn inhibit key coagulation factors like thrombin (Factor IIa) and Factor Xa.[2][4]
Causality and Structural Rationale: The negatively charged sulfate groups on the polysaccharide backbone interact with positively charged residues on AT-III or HCII, inducing a conformational change that enhances their inhibitory activity.[2] The specific arrangement and density of these sulfate groups are critical for this interaction. Given that Neocarratetraose possesses a sulfate group, it is plausible that it can engage with these coagulation cofactors, thereby disrupting the intrinsic and/or common pathways of the coagulation cascade. Its smaller size, compared to high-molecular-weight heparin, may lead to a more selective activity, potentially targeting Factor Xa with greater specificity than thrombin.
Proposed Mechanism of Anticoagulant Action
Caption: Proposed interaction of Neocarratetraose 4-Sulfate with the coagulation cascade.
Antiviral Activity
A significant body of research demonstrates that carrageenans and their oligosaccharides exhibit broad-spectrum antiviral activity against numerous enveloped and non-enveloped viruses.[5][6] This includes activity against herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses.[5][7]
Causality and Structural Rationale: The primary antiviral mechanism of sulfated polysaccharides is the inhibition of viral attachment and entry into host cells.[5][8] Many viruses utilize cell surface heparan sulfate proteoglycans (HSPGs) as initial attachment receptors. Sulfated oligosaccharides like Neocarratetraose act as molecular mimics of heparan sulfate, binding to the positively charged glycoproteins on the viral envelope. This electrostatic interaction effectively blocks the virus from attaching to the host cell, preventing the first step of infection.[8][9] The efficacy of this inhibition is often correlated with the degree of sulfation and the molecular weight of the polysaccharide.[10]
Proposed Mechanism of Antiviral Action
Caption: Neocarratetraose 4-Sulfate competitively inhibiting viral attachment to host cells.
Anti-inflammatory Activity
The role of carrageenans in inflammation is complex; high-molecular-weight carrageenan is a well-known inducer of inflammation in experimental models, particularly the carrageenan-induced paw edema model.[11][12] However, carrageenan oligosaccharides have demonstrated anti-inflammatory properties.[13][14] This bioactivity is highly dependent on molecular weight.
Causality and Structural Rationale: The pro-inflammatory effect of high-molecular-weight carrageenan is often attributed to the activation of the TLR4 receptor pathway, leading to the production of pro-inflammatory cytokines.[14] In contrast, low-molecular-weight oligosaccharides may exert anti-inflammatory effects by different mechanisms, such as inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.[15] Some studies suggest that certain carrageenan oligosaccharides can stimulate the production of the anti-inflammatory cytokine IL-10.[13][15] It is hypothesized that Neocarratetraose 4¹-sulfate, due to its small size, is more likely to exhibit anti-inflammatory rather than pro-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the potential of carrageenan oligosaccharides as anticancer agents.[16] These compounds have been shown to be cytotoxic to various cancer cell lines and can induce cell death through apoptosis.[16] Furthermore, they may possess anti-metastatic properties by interfering with cell-cell and cell-matrix interactions.
Causality and Structural Rationale: The precise mechanisms are still under investigation, but potential pathways include the induction of apoptosis via intrinsic or extrinsic pathways, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[17] The sulfation pattern and molecular size appear to be important determinants of this activity. For instance, some studies suggest that lower molecular weight and specific sulfation patterns enhance cytotoxicity against tumor cells.[16] Neocarratetraose 4¹-sulfate, as a defined small molecule, could potentially be developed as a targeted agent or as an adjuvant in combination with existing chemotherapies to enhance their efficacy.[16]
Part 2: Experimental Protocols for Biological Activity Assessment
To validate the hypothesized biological activities of Neocarratetraose 4¹-sulfate sodium salt, a series of robust, standardized in vitro assays are required. The following protocols are provided as a comprehensive guide for researchers.
Protocol 1: In Vitro Anticoagulant Activity – Activated Partial Thromboplastin Time (APTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways. Prolongation of the clotting time in the presence of the test compound indicates anticoagulant activity.[4][18]
Methodology:
-
Plasma Preparation: Collect fresh human blood in tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio). Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[19][20]
-
Reagent Preparation: Prepare a series of dilutions of Neocarratetraose 4¹-sulfate sodium salt in a suitable buffer (e.g., Tris-buffered saline). A known anticoagulant like heparin should be used as a positive control.
-
Assay Procedure: a. Pre-warm PPP, APTT reagent (containing a contact activator and phospholipids), and 0.025 M calcium chloride (CaCl₂) solution to 37°C.[19] b. In a coagulometer cuvette, mix 50 µL of PPP with 50 µL of the test compound dilution (or buffer for the negative control).[19] c. Incubate the mixture at 37°C for 3 minutes. d. Add 50 µL of the pre-warmed APTT reagent and incubate for an additional 3-5 minutes at 37°C.[19][21] e. Initiate the coagulation reaction by forcibly adding 50 µL of pre-warmed CaCl₂ and simultaneously start a timer.[22] f. Record the time in seconds for the formation of a fibrin clot, which is detected by the coagulometer.
-
Data Analysis: Plot the clotting time (in seconds) against the concentration of Neocarratetraose 4¹-sulfate. The activity can be compared to the heparin standard curve.
Experimental Workflow: aPTT Assay
Caption: Step-by-step workflow for the Activated Partial Thromboplastin Time (APTT) assay.
Protocol 2: In Vitro Anti-inflammatory Activity – Nitric Oxide (NO) Inhibition Assay
This assay measures the production of nitrite (a stable metabolite of NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.[23][24]
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.[25]
-
Treatment: a. Remove the culture medium. b. Add fresh medium containing various concentrations of Neocarratetraose 4¹-sulfate sodium salt. c. After a 1-hour pre-treatment, stimulate the cells with LPS (1 µg/mL), excluding the negative control wells.[24] A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control. d. Incubate the plate for an additional 24 hours.
-
Griess Assay: a. After incubation, collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[23][24] c. Incubate at room temperature for 10 minutes in the dark.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Protocol 3: In Vitro Antiviral Activity – Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from forming plaques (areas of cell death) in a cell monolayer.[26][27]
Methodology:
-
Cell Culture: Seed a susceptible host cell line (e.g., Vero cells for HSV) in 6-well plates to form a confluent monolayer.[28]
-
Virus-Compound Incubation: a. Prepare serial dilutions of Neocarratetraose 4¹-sulfate sodium salt. b. Mix each dilution with a known quantity of virus (e.g., 100 plaque-forming units, PFU). c. Incubate the mixture at 37°C for 1 hour to allow the compound to bind to the virus.
-
Infection: a. Wash the cell monolayers with PBS. b. Add the virus-compound mixtures to the corresponding wells. c. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[29]
-
Overlay and Incubation: a. Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% methylcellulose or agarose) to restrict virus spread to adjacent cells.[27] b. Incubate the plates at 37°C until visible plaques are formed (typically 2-4 days, depending on the virus).
-
Plaque Visualization and Counting: a. Fix the cells with a solution like 10% formaldehyde. b. Stain the cell monolayer with a dye such as crystal violet. The plaques will appear as clear zones against a stained background of viable cells.[28] c. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The IC₅₀ (50% inhibitory concentration) can be determined.
Protocol 4: In Vitro Anticancer Activity – MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[30][31]
Methodology:
-
Cell Culture and Seeding: Seed a cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.[32]
-
Compound Treatment: a. Remove the medium and add fresh medium containing serial dilutions of Neocarratetraose 4¹-sulfate sodium salt. b. Include a vehicle control (medium only) and a positive control (a known cytotoxic drug like doxorubicin). c. Incubate for 24, 48, or 72 hours.[32]
-
MTT Incubation: a. Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[32] b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[30]
-
Formazan Solubilization: a. Carefully remove the medium. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[30][32] c. Gently shake the plate for 15 minutes.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[31] Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be determined.
Part 3: Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Anticoagulant Activity of Neocarratetraose 4¹-Sulfate
| Concentration (µg/mL) | aPTT Clotting Time (seconds) |
|---|---|
| 0 (Control) | 35.2 ± 1.5 |
| 10 | 45.8 ± 2.1 |
| 50 | 78.3 ± 3.4 |
| 100 | 125.6 ± 5.8 |
| Heparin (1 U/mL) | >200 |
Interpretation: A concentration-dependent increase in clotting time suggests anticoagulant activity.
Table 2: Hypothetical Anti-inflammatory Effect of Neocarratetraose 4¹-Sulfate
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
|---|---|---|
| Control (No LPS) | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 25.4 ± 1.8 | 0% |
| LPS + NCTS (25 µg/mL) | 18.9 ± 1.1 | 25.6% |
| LPS + NCTS (50 µg/mL) | 12.1 ± 0.9 | 52.4% |
| LPS + NCTS (100 µg/mL) | 7.8 ± 0.6 | 69.3% |
Interpretation: A dose-dependent reduction in nitrite concentration indicates inhibition of NO production.
Table 3: Hypothetical Anticancer Cytotoxicity of Neocarratetraose 4¹-Sulfate
| Concentration (µg/mL) | % Cell Viability (48h) |
|---|---|
| 0 (Control) | 100% |
| 25 | 92.5 ± 4.3% |
| 50 | 75.1 ± 3.9% |
| 100 | 48.2 ± 2.7% |
| 200 | 23.6 ± 1.9% |
Interpretation: A decrease in cell viability with increasing concentration indicates cytotoxic activity. The IC₅₀ would be approximately 100 µg/mL in this hypothetical case.
Conclusion
Neocarratetraose 4¹-sulfate sodium salt, as a defined sulfated oligosaccharide from carrageenan, represents a promising candidate for various therapeutic applications. Based on the extensive research on related marine polysaccharides, it is scientifically reasonable to hypothesize that this compound possesses anticoagulant, antiviral, anti-inflammatory, and anticancer properties. The provided technical guide offers a robust framework for the systematic evaluation of these potential biological activities. The detailed protocols and mechanistic insights serve as a foundation for future research that can unlock the full therapeutic potential of this marine-derived compound. Further investigation, including in vivo studies and detailed structure-activity relationship analyses, is warranted to validate these hypotheses and pave the way for novel drug development.
References
-
OUCI. (n.d.). Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. Retrieved from [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
Singh, S., et al. (2021). Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review. Frontiers in Microbiology, 12, 638377. Retrieved from [Link]
-
Gomaa, M., & Elshoubaky, G. A. (2016). Antiviral Activity of Carrageenans and Processing Implications. Marine Drugs, 19(8), 438. Retrieved from [Link]
-
Hashem, S., et al. (2022). Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses. International Journal of Molecular Sciences, 23(15), 8693. Retrieved from [Link]
-
ResearchGate. (2026). carageenan oligosaccharides : biological activity and its development opportunities in indonesia. Retrieved from [Link]
-
Marinomed Biotech AG. (2023). Biological activity of algal derived carrageenan. Retrieved from [Link]
-
Talarico, L. B., et al. (2007). Antiviral and Antioxidant Activities of Sulfated Galactomannans from Plants of Caatinga Biome. Evidence-Based Complementary and Alternative Medicine, 4(Suppl 1), 69–75. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Pomin, V. H. (2014). Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those of Green Seaweeds. Marine Drugs, 12(5), 3139–3164. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
Semantic Scholar. (2023). Sulfated Polysaccharides from Seaweeds: A Promising Strategy for Combatting Viral Diseases—A Review. Retrieved from [Link]
-
Wang, W., et al. (2012). The Antiviral Activities and Mechanisms of Marine Polysaccharides: An Overview. Marine Drugs, 10(12), 2795–2816. Retrieved from [Link]
-
ResearchGate. (2025). Carrageenan oligosaccharides: A comprehensive review of preparation, isolation, purification, structure, biological activities and applications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Anticoagulant activity of sulfated polysaccharides fractions from an aqueous extract obtained from the red seaweed Halymenia. Retrieved from [Link]
-
ResearchGate. (2025). Anticoagulant activity of sulfated polysaccharides obtained from the brown seaweed Stephanocystis dioica. Retrieved from [Link]
-
Pantheon UFRJ. (n.d.). Partial characterization and anticoagulant activity of sulfated galactan from the green seaweed Halimeda opuntia. Retrieved from [Link]
-
CONICET. (2010). Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those. Retrieved from [Link]
-
Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved from [Link]
-
JoVE. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Retrieved from [Link]
-
Vitro Scient. (n.d.). Partial Thromboplastin Time. Retrieved from [Link]
-
Anticancer Research. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Retrieved from [Link]
-
protocols.io. (2020). Viral Plaque Assay. Retrieved from [Link]
-
Bhattacharyya, S., et al. (2017). Carrageenan in Various Dietary Patterns. Nutrients, 13(10), 3469. Retrieved from [Link]
-
Besednova, N. N., et al. (2020). Inhibitory Effects of Carrageenans on Endotoxin-Induced Inflammation. Marine Drugs, 18(5), 253. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
Hwang, J. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 155(1), 851–858. Retrieved from [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]
-
Linear Chemicals. (n.d.). APTT. Retrieved from [Link]
-
ResearchGate. (n.d.). aPTT tests—Coagulation assay (aPTT) performed in vitro with human.... Retrieved from [Link]
-
ECAT Foundation. (n.d.). Activated Partial Thromboplastin Time (APTT) Testing. Retrieved from [Link]
-
Practical-Haemostasis.com. (2025). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carrageenan – Knowledge and References. Retrieved from [Link]
-
Carl ROTH. (n.d.). Neocarraoctaose-4 1 ,4 3 ,4 5 ,4 7 -tetra-O-sulfate sodium, 2 mg. Retrieved from [Link]
-
Howei. (n.d.). CAS 108321-78-4 | Neocarratetraose-41-O-sulfate sodium salt,≥95%. Retrieved from [Link]
-
Shang, J., et al. (2021). The Role of Carrageenan in Inflammatory Bowel Diseases and Allergic Reactions: Where Do We Stand?. Nutrients, 13(10), 3469. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids. Retrieved from [Link]
-
ResearchGate. (2026). Carrageenan-Induced Innate Immune Response is Modified by Enzymes that Hydrolyze Distinct Galactosidic Bonds. Retrieved from [Link]
-
Nano Micro Biosystems. (n.d.). Anticancer, antineurodegenerative, antimicrobial, and antidiabetic activities of carvacrol: recent advances and limitations for effective formulations. Retrieved from [Link]
Sources
- 1. dextrauk.com [dextrauk.com]
- 2. Overview of Anticoagulant Activity of Sulfated Polysaccharides from Seaweeds in Relation to their Structures, Focusing on those of Green Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pantheon.ufrj.br [pantheon.ufrj.br]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Carrageenans and Processing Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Strategies Using Natural Source-Derived Sulfated Polysaccharides in the Light of the COVID-19 Pandemic and Major Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Antiviral and Antioxidant Activities of Sulfated Galactomannans from Plants of Caatinga Biome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The Role of Carrageenan in Inflammatory Bowel Diseases and Allergic Reactions: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan as a Potential Factor of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. marinomed.com [marinomed.com]
- 17. Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 19. linear.es [linear.es]
- 20. ecat.nl [ecat.nl]
- 21. vitroscient.com [vitroscient.com]
- 22. researchgate.net [researchgate.net]
- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 27. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 28. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 30. merckmillipore.com [merckmillipore.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
